An In-depth Technical Guide to N-Benzyl-o-phenetidine: Physicochemical Properties and Experimental Considerations
An In-depth Technical Guide to N-Benzyl-o-phenetidine: Physicochemical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-o-phenetidine, also known as N-Benzyl-2-ethoxyaniline, is an aromatic secondary amine with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from various scientific sources. Due to the limited availability of detailed experimental procedures in peer-reviewed literature, this document also presents a proposed experimental protocol for its synthesis and purification based on established chemical principles for analogous compounds. Furthermore, a thorough literature search revealed no specific data on the biological activity or signaling pathway involvement of N-Benzyl-o-phenetidine.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of N-Benzyl-o-phenetidine is presented in Table 1. This data is essential for its handling, characterization, and application in a research setting.
Table 1: Physical and Chemical Properties of N-Benzyl-o-phenetidine
| Property | Value | Source(s) |
| IUPAC Name | N-Benzyl-2-ethoxyaniline | [1] |
| Synonyms | N-Benzyl-o-phenetidine | [1][2] |
| CAS Number | 13371-95-4 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO | [1][2] |
| Molecular Weight | 227.31 g/mol | [1][2] |
| Appearance | White or colorless to brown powder, lump, or clear liquid | [3] |
| Melting Point | 29.0 to 32.0 °C | [4] |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Not explicitly available | |
| Purity (Typical) | ≥98% | [2] |
| Storage | Room temperature, in a cool and dark place (<15°C recommended) | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of N-Benzyl-o-phenetidine. The following tables summarize the available spectral information.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Computed/Referenced)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | Data not fully assigned in available literature | |||
| ¹³C NMR | Data not fully assigned in available literature |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| Specific peak data not detailed in available literature. General absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching would be expected. |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 227 | [M]⁺ (Molecular Ion) |
| Detailed fragmentation pattern not available in searched literature. |
Proposed Experimental Protocols
Proposed Synthesis of N-Benzyl-o-phenetidine via N-Alkylation
This proposed synthesis involves the reaction of 2-ethoxyaniline (o-phenetidine) with benzyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
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2-Ethoxyaniline (o-phenetidine)
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Benzyl chloride
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Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
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Ethanol (or another suitable solvent)
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Water
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated sodium chloride solution (brine)
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (1.0 equivalent) in ethanol.
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Add sodium bicarbonate (1.5 equivalents).
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Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Proposed Purification Protocol
The crude N-Benzyl-o-phenetidine can be purified by column chromatography followed by recrystallization.
Column Chromatography:
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column and collect fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent.
Recrystallization:
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Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).
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Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Biological Activity and Signaling Pathways
An extensive search of scientific databases and literature has been conducted to identify any reported biological activity or involvement in signaling pathways for N-Benzyl-o-phenetidine. As of the date of this document, there is no specific information available regarding its mechanism of action, enzyme inhibition, receptor binding, or any other biological effects. While related classes of compounds, such as N-benzyl anilines, have been investigated for various biological activities, these findings cannot be directly extrapolated to N-Benzyl-o-phenetidine without specific experimental validation.
Conclusion
This technical guide provides a consolidated source of the currently available physicochemical data for N-Benzyl-o-phenetidine. The provided tables of properties and spectral data serve as a valuable resource for researchers. In the absence of published, detailed experimental procedures, this guide offers plausible protocols for the synthesis and purification of this compound, which should be validated in a laboratory setting. It is important to note the current lack of information regarding the biological activity of N-Benzyl-o-phenetidine, highlighting an area for potential future research. Researchers are encouraged to consult the primary literature and safety data sheets for comprehensive handling and safety information.
